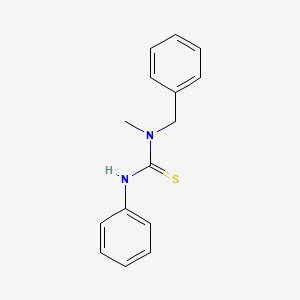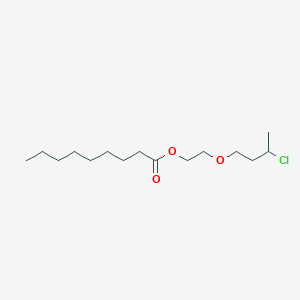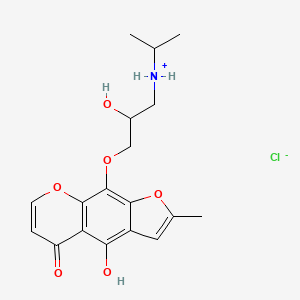
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride: is a complex organic compound with a unique structure that combines elements of furochromone and chromone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves multiple steps, typically starting with the preparation of the furochromone core. This core is then functionalized with various substituents to achieve the desired structure. Common synthetic routes include:
Formation of the Furochromone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromone ring system.
Functionalization: The core is then functionalized with hydroxy, isopropylamino, and other groups through a series of reactions, including nucleophilic substitution and oxidation-reduction reactions.
Final Assembly: The final step involves the coupling of the functionalized core with the appropriate side chains to form the complete molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Common products include various oxidized and reduced derivatives, as well as substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparación Con Compuestos Similares
Furo(3,2-g)chromone, 9-(2-hydroxy-3-isopropylaminopropoxy)-4-hydroxy-7-methyl-,hydrochloride can be compared with other similar compounds, such as:
Furochromones: Compounds with similar core structures but different substituents.
Chromones: Compounds with a chromone core but lacking the furo ring.
Hydroxy and Amino Derivatives: Compounds with similar functional groups but different core structures.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
37855-81-5 |
|---|---|
Fórmula molecular |
C18H22ClNO6 |
Peso molecular |
383.8 g/mol |
Nombre IUPAC |
[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-propan-2-ylazanium;chloride |
InChI |
InChI=1S/C18H21NO6.ClH/c1-9(2)19-7-11(20)8-24-18-16-12(6-10(3)25-16)15(22)14-13(21)4-5-23-17(14)18;/h4-6,9,11,19-20,22H,7-8H2,1-3H3;1H |
Clave InChI |
NNBPVTKXDTWSDW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH2+]C(C)C)O)OC=CC3=O)O.[Cl-] |
Números CAS relacionados |
37855-80-4 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



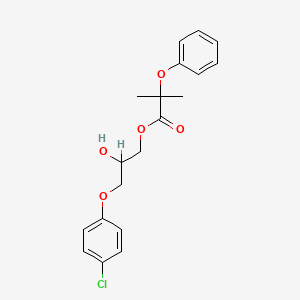


![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)


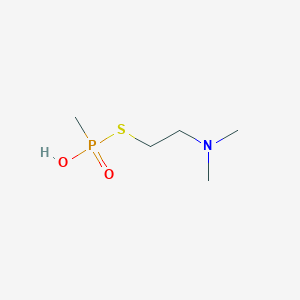
![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)

![(NE)-N-[(2-hydroxyphenyl)methylidene]benzenesulfonamide](/img/structure/B14678576.png)

